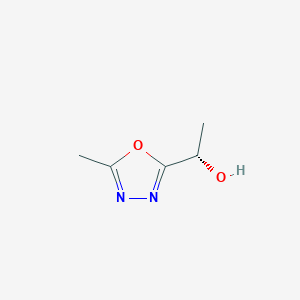

(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

描述

属性

IUPAC Name |

(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(8)5-7-6-4(2)9-5/h3,8H,1-2H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUWYKIMDAACPY-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306728-50-6 | |

| Record name | (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol, also known by its CAS number 1306728-50-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, with a molecular weight of 128.13 g/mol. Its structural characteristics include a 5-methyl group attached to a 1,3,4-oxadiazole ring, which is known to influence biological activity.

Biological Activity

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-oxadiazole moiety have been shown to induce apoptosis in various cancer cell lines. A study highlighted that derivatives similar to this compound demonstrated IC values in the micromolar range against MCF-7 breast cancer cells and HeLa cervical cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| Similar Oxadiazole Derivative | HeLa | 2.41 | Inhibition of HDAC activity |

| Novel Derivative | PANC-1 | 0.75 | Selective inhibition of carbonic anhydrase |

Antimicrobial Activity

Compounds with oxadiazole rings have also shown promise as antimicrobial agents. For example, derivatives have been tested against various bacterial strains and exhibited significant inhibition zones in agar diffusion assays. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, there is emerging evidence supporting the anti-inflammatory properties of oxadiazole derivatives. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

- Synthesis and Evaluation of Novel Oxadiazoles : A study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that modifications at the 5-position significantly enhanced anticancer activity .

- Structure–Activity Relationship (SAR) : Research has established a correlation between structural modifications in oxadiazoles and their biological activities. For instance, substituents at specific positions on the oxadiazole ring can enhance binding affinity to target proteins involved in cancer progression .

科学研究应用

Medicinal Chemistry

(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol has shown potential as a pharmacological agent. Its oxadiazole moiety is known for bioactivity in various therapeutic areas:

- Antimicrobial Activity: Studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The introduction of the oxadiazole ring enhances the lipophilicity and bioavailability of the compounds, making them effective against a range of pathogens .

- Anticancer Properties: Some derivatives of oxadiazoles have been explored for their anticancer effects. Research suggests that they may inhibit tumor growth by inducing apoptosis in cancer cells .

Agricultural Science

The compound's structure allows it to be investigated as a potential pesticide or herbicide:

- Plant Growth Regulators: Oxadiazole derivatives can act as plant growth regulators, promoting beneficial growth responses in crops. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Materials Science

The unique chemical structure of this compound allows it to be utilized in the development of novel materials:

- Polymer Additives: It can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds into polymers can lead to improved performance in various applications ranging from packaging to automotive parts .

Case Studies

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize the properties of (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol, we compare it with three analogous compounds from the literature.

Structural and Physicochemical Properties

Key Observations:

- Molecular Weight and Complexity : The target compound is the smallest, suggesting better bioavailability compared to the naphthalene-containing derivative and the piperidine-based analog .

- The piperidine ring in the hydrochloride salt () introduces basicity and a 3D conformational structure, which may improve binding to enzymatic targets .

- Chirality : The (1S) configuration of the target compound contrasts with the racemic piperidine derivative, highlighting the importance of stereochemistry in drug design .

Critical Notes and Discrepancies

Alias Error : incorrectly lists "imidazole" as an alias for the target compound. This is a critical error, as imidazoles (two nitrogens in 1,3-positions) are structurally distinct from 1,3,4-oxadiazoles (two nitrogens and one oxygen) .

Limited Biological Data: No direct evidence links the target compound to specific therapeutic applications. Further studies on its pharmacokinetics and target affinity are needed.

Synthesis Gaps : The absence of synthetic details for the target compound limits reproducibility. Future work should explore chiral synthesis routes.

准备方法

General Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole rings typically proceeds via cyclization reactions involving hydrazide intermediates and appropriate carboxylic acid derivatives or acid chlorides. Common preparation routes include:

- Reaction of acid hydrazides with acid chlorides or carboxylic acids followed by cyclodehydration.

- Direct cyclization of diacylhydrazines using dehydrating agents such as phosphorus oxychloride, thionyl chloride, phosphorus pentoxide, triflic anhydride, or polyphosphoric acid.

- Alternative methods involve the use of (N-isocyanimino-) triphenylphosphorane for ring closure.

These methods yield the 1,3,4-oxadiazole core, which can be further functionalized to introduce substituents such as methyl groups or ethan-1-ol side chains.

Experimental Conditions and Reagents

- Dehydrating agents: Phosphorus oxychloride is commonly used for cyclodehydration reactions to form the oxadiazole ring, typically under reflux for 6–7 hours.

- Solvents: Ethanol, methanol, or other polar solvents are used for hydrazide formation and purification steps.

- Reaction monitoring: Thin layer chromatography (TLC) with petroleum ether: ethyl acetate: methanol (6:3:1) as mobile phase is employed to monitor reaction progress.

- Characterization: Melting points, UV-Visible spectroscopy, IR spectroscopy, NMR (1H and 13C), and mass spectrometry confirm the structure and purity of the synthesized compound.

Data Table: Representative Synthesis Parameters for 1,3,4-Oxadiazole Derivatives

| Parameter | Description/Condition |

|---|---|

| Starting materials | Acid hydrazides, methyl-substituted acids |

| Cyclodehydrating agent | Phosphorus oxychloride (POCl3) |

| Reaction temperature | Reflux (approx. 6–7 hours) |

| Solvent | Phosphorus oxychloride (neat) or ethanol for hydrazide formation |

| Purification method | Crystallization from methanol or chromatographic separation |

| Characterization techniques | IR, 1H NMR, 13C NMR, Mass Spectrometry |

| TLC mobile phase | Petroleum ether: ethyl acetate: methanol (6:3:1) |

| Yield | Typically high (e.g., 80–90% for related compounds) |

Research Findings and Considerations

- The synthesis of 1,3,4-oxadiazole derivatives, including methyl-substituted variants, is well-documented and versatile, allowing the introduction of various side chains such as ethan-1-ol.

- The stereochemistry at the ethan-1-ol position can be controlled by using chiral precursors or chiral catalysts during synthesis.

- The choice of cyclodehydrating agent and reaction conditions significantly influences yield and purity.

- Spectroscopic data and chromatographic techniques are essential for confirming the structure and stereochemistry of the final product.

- Computational studies and QSAR analyses have been used to correlate structure with biological activity in related oxadiazole derivatives, suggesting that precise synthetic control is critical for desired pharmacological properties.

常见问题

Q. What are the optimal synthetic routes for (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol, and how can reaction efficiency be improved?

The synthesis of oxadiazole derivatives typically involves cyclization reactions. For example, hydroxylamine hydrochloride and ketone precursors are refluxed in ethanol with a base (e.g., KOH) for 12+ hours to form the oxadiazole ring . To optimize yield:

- Monitor reaction progress via Thin-Layer Chromatography (TLC).

- Neutralize with acetic acid post-reaction to precipitate the product, followed by recrystallization in methanol or ethanol for purification .

- Adjust stoichiometry of reagents (e.g., 1:1 molar ratio of precursor to hydroxylamine) and extend reflux time if incomplete cyclization is observed .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?

- NMR Spectroscopy : Use H and C NMR to confirm the stereochemistry at the chiral center (C1) and identify the oxadiazole ring protons (e.g., 5-methyl group at δ 2.5–2.7 ppm) .

- IR Spectroscopy : Detect O–H stretching (~3200–3500 cm) and C=N/C–O bonds in the oxadiazole ring (1600–1650 cm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 169.18) and fragmentation patterns .

Q. How should researchers ensure the compound’s stability during storage and experimental use?

- Store at –20°C in airtight, light-resistant containers to prevent oxidation or hydrolysis of the oxadiazole ring .

- Avoid prolonged exposure to moisture or high temperatures (>25°C), which may degrade the compound .

- Pre-cool solvents (e.g., ethanol, DMF) during handling to minimize thermal decomposition .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of the oxadiazole ring under varying pH conditions?

- pH-Dependent Stability : Conduct kinetic studies by incubating the compound in buffered solutions (pH 3–10) and analyze degradation products via HPLC-MS. Oxadiazoles are prone to hydrolysis under acidic/basic conditions, forming carboxylic acids or amides .

- Computational Modeling : Use DFT calculations to predict electron density distribution on the oxadiazole ring, identifying susceptible sites for nucleophilic/electrophilic attacks .

Q. What advanced purification strategies address challenges in isolating high-purity (1S)-enantiomers?

Q. How does the 5-methyl substituent on the oxadiazole ring influence biological activity in structure-activity relationship (SAR) studies?

- Comparative SAR : Synthesize analogs with substituents (e.g., Cl, OCH) at the 5-position and test against biological targets (e.g., antimicrobial assays). Methyl groups may enhance lipophilicity, improving membrane permeability .

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to assess steric/electronic effects of the methyl group .

Q. What methodologies mitigate toxicity risks during in vitro assays?

- In Silico Toxicity Prediction : Use tools like ProTox-II to predict acute oral toxicity (e.g., LD) and prioritize low-risk analogs .

- Exposure Controls : Use fume hoods, PPE (gloves, goggles), and limit airborne particulates via solvent-free handling (e.g., pre-dissolved in DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。